N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as NIBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of molecules known as piperidinecarboxamides, which have been shown to have a wide range of biological activities. In
Mechanism of Action
The exact mechanism of action of N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of several key signaling pathways in cells. One of the most important of these pathways is the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating inflammation and oxidative stress. This compound has been shown to inhibit the activation of NF-κB, which may be responsible for its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, this compound has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that this compound can modulate the activity of several enzymes and proteins involved in cellular signaling, including protein kinase C, phospholipase A2, and cyclooxygenase-2. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may be responsible for its protective effects on neurons.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide for lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. This makes it a useful tool for studying the effects of neuroprotective compounds in vitro and in vivo. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another potential direction is the investigation of the effects of this compound on other signaling pathways and cellular processes, such as autophagy and apoptosis. Finally, there is a need for further studies on the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases.
Scientific Research Applications
N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research has been in the field of neuroscience, where this compound has been shown to have neuroprotective effects. Studies have demonstrated that this compound can protect neurons from damage caused by oxidative stress and inflammation, which are two key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2-methylpropyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c1-11(2)10-15-14(17)12-5-7-16(8-6-12)21(18,19)13-4-3-9-20-13/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBDCLBGEXBOTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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